Naphthalene-2-sulfonic acid hydrate

Description

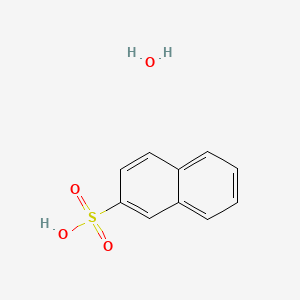

Structure

2D Structure

Properties

IUPAC Name |

naphthalene-2-sulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3S.H2O/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGOFWIZZIYCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80608124 | |

| Record name | Naphthalene-2-sulfonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6036-00-6 | |

| Record name | Naphthalene-2-sulfonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Naphthalene-2-Sulfonic Acid Hydrate for Researchers and Drug Development Professionals

Abstract

Naphthalene-2-sulfonic acid hydrate stands as a pivotal organic compound, bridging the realms of industrial chemistry and pharmaceutical sciences. Its unique physicochemical properties, stemming from the aromatic naphthalene core and the hydrophilic sulfonic acid group, render it a versatile tool in organic synthesis and a valuable component in drug development. This technical guide provides a comprehensive exploration of this compound, delving into its fundamental chemical characteristics, synthesis under thermodynamic control, and diverse applications. With a focus on its utility for researchers and drug development professionals, this document elucidates its role as a pharmaceutical counter-ion, a chiral resolving agent, and a key intermediate. Detailed experimental protocols for its synthesis and analysis are provided, underpinned by a discussion of the causal factors influencing methodological choices. This guide aims to be an authoritative resource, fostering a deeper understanding and facilitating the effective application of this compound in scientific and pharmaceutical endeavors.

Introduction: The Molecular Architecture and Physicochemical Landscape

Naphthalene-2-sulfonic acid (C₁₀H₈O₃S) is an aromatic sulfonic acid characterized by a naphthalene ring substituted with a sulfonic acid group at the second position.[1] It is a colorless, water-soluble solid that is frequently available as a hydrate, most commonly the monohydrate.[2][3] The presence of the sulfonic acid group imparts strong acidic properties and high polarity to the molecule, while the naphthalene moiety provides a hydrophobic character, resulting in amphiphilic properties that are crucial for many of its applications.[4][5]

The strategic placement of the sulfonic acid group at the β-position of the naphthalene ring is a result of thermodynamic control during its synthesis, a key concept that will be explored in detail in the synthesis section of this guide. This isomeric purity is vital for its subsequent applications, particularly in the pharmaceutical industry where consistency and well-defined properties are paramount.

Table 1: Physicochemical Properties of Naphthalene-2-Sulfonic Acid and its Hydrate

| Property | Value | References |

| Molecular Formula | C₁₀H₈O₃S (anhydrous) | [3] |

| C₁₀H₈O₃S · H₂O (monohydrate) | [2] | |

| Molecular Weight | 208.23 g/mol (anhydrous) | [3] |

| 226.25 g/mol (monohydrate) | ||

| Appearance | White to off-white or grey solid/crystalline powder | [1][2] |

| Melting Point | 124 °C (monohydrate) | [3] |

| Solubility | Good solubility in water, soluble in alcohol and ether | [3] |

| CAS Number | 120-18-3 (anhydrous) | [3] |

| 76530-12-6 (hydrate) | ||

| 6036-00-6 (monohydrate) |

Synthesis and Mechanism: A Tale of Two Isomers

The synthesis of naphthalene-2-sulfonic acid is a classic example of electrophilic aromatic substitution, specifically the sulfonation of naphthalene. The regioselectivity of this reaction is exquisitely controlled by temperature, a critical factor for any researcher aiming to produce the desired isomer.

The Sulfonation of Naphthalene: Kinetic vs. Thermodynamic Control

The sulfonation of naphthalene with sulfuric acid can yield two primary monosulfonated products: naphthalene-1-sulfonic acid (the α-isomer) and naphthalene-2-sulfonic acid (the β-isomer). The distribution of these isomers is dictated by the reaction temperature:

-

Kinetic Control (Low Temperature, ~80°C): At lower temperatures, the reaction is faster at the α-position due to the lower activation energy of the intermediate carbocation. This leads to the formation of naphthalene-1-sulfonic acid as the major product.

-

Thermodynamic Control (High Temperature, >160°C): At higher temperatures, the reaction becomes reversible. The α-isomer is sterically hindered by the peri-hydrogen atom, making it less stable than the β-isomer. The higher temperature provides sufficient energy to overcome the activation barrier for the reverse reaction of the α-isomer, allowing the system to equilibrate to the more stable naphthalene-2-sulfonic acid.[3]

Figure 1: Kinetic vs. Thermodynamic Control in Naphthalene Sulfonation.

Detailed Laboratory Synthesis Protocol

This protocol describes the synthesis of naphthalene-2-sulfonic acid under thermodynamic control, followed by its isolation as the sodium salt and subsequent conversion to the free acid.

Materials:

-

Naphthalene (finely ground)

-

Concentrated sulfuric acid (98%)

-

Calcium oxide (CaO) or Calcium carbonate (CaCO₃)

-

Sodium carbonate (Na₂CO₃)

-

Hydrochloric acid (HCl)

-

Distilled water

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle with magnetic stirrer

-

Beakers

-

Buchner funnel and flask

-

Filter paper

-

Evaporating dish

Procedure:

-

Sulfonation: In a round-bottom flask, carefully warm 67 mL of concentrated sulfuric acid to 100°C. With continuous stirring, gradually add 100 g of finely ground naphthalene.[6]

-

Thermodynamic Equilibration: Heat the reaction mixture to 160-170°C and maintain this temperature for 12 hours.[6] This extended heating at high temperature ensures the conversion of the kinetically favored α-isomer to the thermodynamically stable β-isomer.[7]

-

Quenching and Neutralization: After cooling, cautiously pour the reaction mixture into 1 L of boiling water. Add calcium oxide or calcium carbonate in portions until the solution is alkaline. This neutralizes the excess sulfuric acid and the sulfonic acid, precipitating calcium sulfate and the calcium salt of naphthalene-2-sulfonic acid.[6]

-

Isolation of the Calcium Salt: Filter the hot mixture to remove the precipitated calcium sulfate. The filtrate contains the soluble calcium naphthalene-2-sulfonate. Evaporate the filtrate to a smaller volume and allow it to cool, which will cause the calcium salt to crystallize.[6]

-

Conversion to the Sodium Salt: Dissolve the collected calcium salt in hot water and add a solution of sodium carbonate until no further precipitation of calcium carbonate is observed. Filter off the calcium carbonate. The filtrate now contains the sodium salt of naphthalene-2-sulfonic acid.[6]

-

Isolation of the Sodium Salt: Evaporate the filtrate until crystals of sodium naphthalene-2-sulfonate begin to form. Allow the solution to cool to complete the crystallization. Collect the crystals by filtration.

-

Formation of the Free Acid: To obtain the free naphthalene-2-sulfonic acid, the sodium salt can be dissolved in water and treated with a stoichiometric amount of hydrochloric acid, followed by recrystallization.

Applications in Drug Development: A Multifaceted Role

The unique properties of naphthalene-2-sulfonic acid and its salts make them valuable in various stages of drug development, from synthesis to formulation.

As a Pharmaceutical Counter-ion: The Case of Propoxyphene Napsylate

One of the most significant applications of naphthalene-2-sulfonic acid in pharmaceuticals is as a counter-ion to form a "napsylate" salt. A prime example is propoxyphene napsylate , an opioid analgesic.[2][8] The hydrochloride salt of propoxyphene was the initial formulation, but the napsylate salt was introduced to offer several advantages:

-

Reduced Abuse Potential: Propoxyphene napsylate is almost insoluble in water, making it difficult to dissolve for intravenous abuse, a significant concern with opioid medications.[8]

-

Improved Stability: The napsylate salt allows for more stable liquid and solid dosage forms.[2][4]

-

Modified Pharmacokinetics: The napsylate salt leads to a lower peak blood level of propoxyphene compared to the hydrochloride salt, which can influence the drug's therapeutic and side-effect profile.[8]

Table 2: Comparison of Propoxyphene Salts

| Feature | Propoxyphene Hydrochloride | Propoxyphene Napsylate | References |

| Counter-ion | Chloride | Naphthalene-2-sulfonate | [2][8] |

| Water Solubility | Soluble | Very slightly soluble | [2][8] |

| Dosage Equivalence | 65 mg | 100 mg | [2] |

| Abuse Deterrence | Higher potential for IV abuse | Lower potential for IV abuse | [8] |

| Formulation Stability | Less stable in liquid forms | More stable liquid and solid forms | [2][4] |

This strategic use of naphthalene-2-sulfonic acid as a counter-ion highlights its ability to modulate the physicochemical and pharmacokinetic properties of an active pharmaceutical ingredient (API), a critical aspect of drug formulation and development.

Chiral Resolution of Amines

The synthesis of single-enantiomer drugs is a cornerstone of modern pharmaceutical development. Naphthalene-2-sulfonic acid, being a chiral molecule itself is not, but its strong acidic nature allows it to be used as a resolving agent for racemic mixtures of basic compounds, particularly amines. The process involves the formation of diastereomeric salts, which have different physical properties and can be separated by fractional crystallization.

Figure 2: Workflow for Chiral Resolution of Amines using Naphthalene-2-sulfonic acid.

Experimental Protocol for Chiral Resolution (General):

-

Salt Formation: Dissolve the racemic amine in a suitable solvent. Add an equimolar amount of naphthalene-2-sulfonic acid.

-

Crystallization: Allow the solution to cool slowly to induce the crystallization of one of the diastereomeric salts. Seeding with a small crystal of the desired salt can facilitate this process.

-

Isolation: Collect the crystals by filtration. The purity of the diastereomer can be checked by measuring its specific rotation.

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base to neutralize the sulfonic acid and liberate the free amine enantiomer.

-

Recovery: Extract the pure enantiomer with an organic solvent.

Intermediate in Organic Synthesis

Naphthalene-2-sulfonic acid serves as a precursor for the synthesis of other important chemical intermediates. For instance, fusion with sodium hydroxide followed by acidification yields 2-naphthol, a key starting material for dyes, pigments, and some pharmaceuticals.[3] Further sulfonation of naphthalene-2-sulfonic acid can lead to various di- and tri-sulfonic acids, which are also valuable in chemical synthesis.[3]

Analytical Methodologies: Ensuring Quality and Purity

The accurate quantification and characterization of this compound are crucial for quality control in both its synthesis and its application in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

HPLC Method for the Assay of Naphthalene-2-Sulfonic Acid

The following is a representative HPLC method for the analysis of naphthalene-2-sulfonic acid. This method can be adapted and validated for specific matrices.

Table 3: HPLC Parameters for Naphthalene-2-Sulfonic Acid Analysis

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) in a gradient or isocratic mode. A typical starting point is a 20:80 (v/v) mixture of acetonitrile and acidified water.[3][9] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm[3] |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled at a specific temperature (e.g., 25°C) |

Rationale for Methodological Choices:

-

C18 Column: The nonpolar C18 stationary phase provides good retention for the hydrophobic naphthalene ring.

-

Acidified Mobile Phase: The addition of an acid to the mobile phase suppresses the ionization of the sulfonic acid group, leading to better peak shape and retention.

-

UV Detection: The naphthalene ring is a strong chromophore, allowing for sensitive detection in the UV range.

Sample Preparation:

Accurately weigh a sample of this compound and dissolve it in the mobile phase to a known concentration. Filter the solution through a 0.45 µm filter before injection.

Safety and Handling: A Corrosive Compound

This compound is a corrosive substance and requires careful handling to avoid injury.

-

Hazards: Causes severe skin and eye burns. May cause respiratory tract irritation. It is harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection. Use in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a cool, dry place in a tightly closed container. It is hygroscopic and should be protected from moisture.

-

Spills: In case of a spill, wear appropriate PPE and sweep up the solid material, avoiding dust generation. Place in a suitable container for disposal.

-

First Aid: In case of contact with eyes or skin, immediately flush with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.

Conclusion: A Versatile and Enduring Chemical Tool

This compound, a product of thermodynamically controlled synthesis, is more than just a chemical intermediate. Its unique combination of a hydrophobic core and a strongly acidic, hydrophilic functional group has carved a significant niche for it in the demanding landscape of drug development. From enhancing the safety and stability of APIs as a napsylate counter-ion to enabling the separation of stereoisomers through chiral resolution, its contributions are both subtle and profound. This guide has aimed to provide a comprehensive and technically sound overview for the researchers and scientists who will continue to unlock the potential of this versatile molecule. A thorough understanding of its synthesis, properties, and applications, coupled with stringent adherence to safety protocols, will ensure its continued and effective use in advancing chemical and pharmaceutical sciences.

References

- Dextropropoxyphene - Wikipedia. [URL: https://en.wikipedia.org/wiki/Dextropropoxyphene]

- Naphthalene-2-sulfonic acid synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6705686.htm]

- Darvocet-N 50 and Davocet-N 100 (propoxyphene napsylate and acetaminophen tablets) - accessdata.fda.gov. [URL: https://www.accessdata.fda.gov/drugsatfda_docs/label/2009/017633s052,017634s043lbl.pdf]

- Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2562991/]

- A Comparative Analysis of Counterions for Naphthalene-2-Sulfonic Acid: A Guide for Researchers - Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-analysis-of-counterions-for-naphthalene-2-sulfonic-acid-a-guide-for-researchers/]

- Pramlintide = 95 HPLC 187887-46-3 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/ac0137]

- Kinetics of pramlintide degradation in aqueous solution as a function of temperature and pH. [URL: https://www.researchgate.

- Mobile Phase Gradient Program for RP-HPLC Potency Method - ResearchGate. [URL: https://www.researchgate.net/figure/Mobile-Phase-Gradient-Program-for-RP-HPLC-Potency-Method_tbl1_221915998]

- CIV DARVON-N® (PROPOXYPHENE NAPSYLATE TABLETS, USP) TABLETS Rx only WARNINGS • There have been numerous cases of accidental - accessdata.fda.gov. [URL: https://www.accessdata.fda.gov/drugsatfda_docs/label/2009/017633s052,017634s043lbl.pdf]

- Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column. [URL: https://sielc.com/separation-of-naphthalene-2-sulfonic-acid-on-newcrom-r1-hplc-column.html]

- Preparation of 2-naphthalenesulfonic acid - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-naphthalenesulfonic-acid/]

- 5-[(6-Sulfonaphthalen-1-yl)methyl]naphthalene-2-sulfonic acid - Benchchem. [URL: https://www.benchchem.com/product/b1011989]

- Naftidrofuryl - Wikipedia. [URL: https://en.wikipedia.org/wiki/Naftidrofuryl]

- US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents. [URL: https://patents.google.

- HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies. [URL: https://sielc.com/hplc-method-for-analysis-of-2-naphthalenesulfonic-acid-and-1-5-naphthalenedisulfonic-acid-on-bist-a-column.html]

- acetaminophen / propoxyphene napsylate - ClinPGx. [URL: https://www.pharmgkb.org/chemical/PA165290927]

- An In-depth Technical Guide to the Synthesis Mechanism of Formaldehyde Naphthalene-2-Sulfonic Acid Polymer - Benchchem. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-synthesis-mechanism-of-formaldehyde-naphthalene-2-sulfonic-acid-polymer/]

- HPLC Methods for analysis of 2-Naphthalenesulfonic acid - HELIX Chromatography. [URL: https://helixchrom.com/compounds/hplc-methods-for-analysis-of-2-naphthalenesulfonic-acid/]

- Naphthalenesulfonate - Wikipedia. [URL: https://en.wikipedia.

- Propoxyphene napsylate and acetaminophen | C40H46N2O7S | CID 44150691 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/44150691]

- Bunaftine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Bunaftine]

- Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [URL: https://era.ed.ac.uk/handle/1842/35824]

- 32421-46-8, Bunaftine Formula - ECHEMI. [URL: https://www.echemi.com/products/32421-46-8.html]

- What is Naftidrofuryl Oxalate used for? - Patsnap Synapse. [URL: https://synapse.patsnap.

- Naftidrofuryl Oxalate | C26H35NO7 | CID 312915 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.

- EP0047450A1 - Process for the production of naphthalene-2-sulphonic acid and naphthalene-2,6-and-2,7-disulphonic acids - Google Patents. [URL: https://patents.google.

- EP0047450B1 - Process for the production of naphthalene-2-sulphonic acid and naphthalene-2,6-and-2,7-disulphonic acids - Google Patents. [URL: https://patents.google.

- CN108088917B - Method for detecting naphthalene disulfonic acid isomer - Google Patents. [URL: https://patents.google.

- Chiral resolution - Wikipedia. [URL: https://en.wikipedia.org/wiki/Chiral_resolution]

- Developments in Methods of Analysis for Naphthalene Sulfonates - ResearchGate. [URL: https://www.researchgate.

- Naftidrofuryl capsules - Patient.info. [URL: https://patient.info/medicine/naftidrofuryl-capsules-praxilene]

- Bunaftine | CAS#32421-46-8 - MedKoo Biosciences. [URL: https://www.medkoo.com/products/35304]

- Naftidrofuryl oxalate (Nafronyl oxalate salt) | 5-HT Receptor Antagonist | MedChemExpress. [URL: https://www.medchemexpress.

- Naphthalene-2-sulfonic acid - Wikipedia. [URL: https://en.wikipedia.org/wiki/Naphthalene-2-sulfonic_acid]

- Naphthalene Sulfonate - GREEN AGROCHEM. [URL: https://www.greenagrochem.

- EP1036189A1 - Resolution of chiral amines - Google Patents. [URL: https://patents.google.

- Representative examples for naphthalene containing marketed drugs - ResearchGate. [URL: https://www.researchgate.net/figure/Representative-examples-for-naphthalene-containing-marketed-drugs_fig1_372899477]

- Previously marketed naphthalene-based drugs and reported bioactive compounds[10][11][12] - ResearchGate. [URL: https://www.researchgate.net/figure/Previously-marketed-naphthalene-based-drugs-and-reported-bioactive-compounds-20-28-29_fig1_372899477]

- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. [URL: https://www.rsc.

- Bunaftine | C21H30N2O | CID 36131 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Bunaftine]

Sources

- 1. Development and validation of a new robust RP-HPLC method for simultaneous quantitation of insulin and pramlintide in non-invasive and smart glucose-responsive microparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Naphthalene Sulfonate – GREEN AGROCHEM [greenagrochem.com]

- 6. prepchem.com [prepchem.com]

- 7. Naphthalene-2-sulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Dextropropoxyphene - Wikipedia [en.wikipedia.org]

- 9. Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to Naphthalene-2-sulfonic acid hydrate: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of Naphthalene-2-sulfonic acid hydrate, a versatile aromatic organic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, synthesis, purification, and analytical methodologies. Furthermore, it explores its relevance and applications within the pharmaceutical and medicinal chemistry landscapes.

Introduction: The Significance of Naphthalene-2-sulfonic acid

Naphthalene-2-sulfonic acid (C₁₀H₈O₃S) is an aromatic sulfonic acid characterized by a naphthalene ring substituted with a sulfonic acid group at the second position.[1] It is a colorless, water-soluble solid often available in its hydrated forms, such as the monohydrate.[1] This compound serves as a crucial intermediate in the synthesis of a wide array of chemicals, including dyes, pigments, surfactants, and agrochemicals.[2][3] In the realm of pharmaceutical sciences, its derivatives and utility as a counterion are of significant interest.[4][5] The sulfonic acid functional group imparts high polarity and water solubility to molecules, which can be advantageous in drug design and formulation.

Elucidation of the Chemical Structure

The chemical identity of this compound is defined by its molecular formula, C₁₀H₁₀O₄S, and a molecular weight of approximately 226.25 g/mol .[6] The structure consists of a bicyclic aromatic naphthalene core with a sulfonic acid group (-SO₃H) attached to the β-position (C2) of one of the rings. The hydrate designation indicates the presence of one or more water molecules within the crystal lattice.

Visualizing the Core Structure

To appreciate the spatial arrangement and connectivity of atoms, a two-dimensional representation of the this compound molecule is indispensable.

Caption: 2D structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₄S | [6] |

| Molecular Weight | 226.25 g/mol | [6] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 124 °C (monohydrate) | [7] |

| Solubility | Soluble in water, alcohol, and ether | [1] |

| pKa | Strongly acidic | [8] |

Synthesis and Purification: A Protocol-Driven Approach

The synthesis of Naphthalene-2-sulfonic acid is a classic example of an electrophilic aromatic substitution reaction, specifically, the sulfonation of naphthalene. The regioselectivity of this reaction is highly dependent on the reaction temperature, a key consideration for achieving a high yield of the desired isomer.[2]

The Causality Behind Experimental Choices in Synthesis

The sulfonation of naphthalene can yield two primary isomers: naphthalene-1-sulfonic acid (the α-isomer) and naphthalene-2-sulfonic acid (the β-isomer). The formation of these isomers is governed by kinetic versus thermodynamic control.

-

Kinetic Control (Low Temperature): At lower temperatures (around 80 °C), the reaction is under kinetic control, favoring the formation of the α-isomer, which is formed faster.

-

Thermodynamic Control (High Temperature): At higher temperatures (160-170 °C), the reaction is under thermodynamic control.[2] Under these conditions, the initially formed α-isomer can revert to naphthalene and then re-sulfonate to form the more stable β-isomer.[9] Therefore, for the synthesis of Naphthalene-2-sulfonic acid, high temperatures are crucial.

Experimental Workflow: Synthesis of Naphthalene-2-sulfonic acid

Caption: Generalized workflow for the synthesis and purification of Naphthalene-2-sulfonic acid.

Detailed Laboratory Protocol for Synthesis

The following protocol outlines a standard laboratory procedure for the synthesis of Naphthalene-2-sulfonic acid.[9][10]

Materials:

-

Naphthalene (finely ground)

-

Concentrated sulfuric acid (98%)

-

Calcium oxide (CaO) or Sodium carbonate (Na₂CO₃)

-

Hydrochloric acid (HCl)

-

Distilled water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Beakers

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask, carefully warm 67 mL of concentrated sulfuric acid to 100 °C.

-

Gradually add 100 g of finely ground naphthalene to the warm acid with continuous stirring.

-

Increase the temperature of the reaction mixture to 160-170 °C and maintain it for 12 hours without a condenser to allow for the removal of any sublimed naphthalene.

-

After cooling, pour the reaction mixture into 1 L of water and heat to boiling.

-

Neutralize the solution by adding calcium oxide until it is alkaline. This precipitates calcium sulfate.

-

Filter the hot solution to remove the calcium sulfate precipitate. The filtrate contains the calcium salt of naphthalene-2-sulfonic acid.

-

Evaporate the filtrate to a smaller volume and allow it to cool to crystallize the calcium naphthalene-2-sulfonate.

-

Dissolve the collected crystals in hot water and add a solution of sodium carbonate until no more calcium carbonate precipitates.

-

Filter off the calcium carbonate. The filtrate now contains the sodium salt of naphthalene-2-sulfonic acid.

-

Evaporate the solution to induce crystallization of sodium naphthalene-2-sulfonate.

-

To obtain the free acid, dissolve the sodium salt in water and neutralize with a stoichiometric amount of hydrochloric acid.

Purification Strategies

The primary impurity in the synthesis of Naphthalene-2-sulfonic acid is the 1-isomer. Several methods can be employed for purification:

-

Steam Hydrolysis: This technique leverages the lower stability of the 1-isomer. By introducing steam into the reaction mixture at 140-150°C, the 1-sulfonic acid is selectively hydrolyzed back to naphthalene, which can then be removed.

-

Fractional Crystallization (Salting Out): This method exploits the differential solubility of the sodium salts of the two isomers. The sodium salt of naphthalene-2-sulfonic acid is less soluble in a brine solution and can be selectively precipitated.

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of Naphthalene-2-sulfonic acid exhibits a complex pattern of signals in the aromatic region (typically δ 7.5-8.5 ppm). The exact chemical shifts and coupling patterns are dependent on the solvent used.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. The carbon atom attached to the sulfonic acid group (C2) will be significantly deshielded. The spectrum will show ten distinct signals for the naphthalene ring carbons.[11]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Source |

| ~3400 (broad) | O-H stretch | Water of hydration, Sulfonic acid O-H | [12] |

| ~3100-3000 | C-H stretch | Aromatic C-H | [12] |

| ~1600 | C=C stretch | Aromatic ring | [12] |

| ~1200-1030 | S=O stretch | Sulfonic acid | [12] |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of Naphthalene-2-sulfonic acid. In negative ion mode, the molecular ion peak [M-H]⁻ would be observed at m/z 207.[6] A characteristic fragmentation is the loss of SO₃ (80 Da).

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis and quantification of Naphthalene-2-sulfonic acid and its isomers.[13] A typical method involves reverse-phase chromatography with a C18 column.

Illustrative HPLC Method:

-

Column: Newcrom R1 (or equivalent C18)

-

Mobile Phase: Acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).

-

Detection: UV at 270 nm.[14]

This method is scalable and can be adapted for preparative separations to isolate impurities.

Role in Drug Development and Medicinal Chemistry

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[15] While Naphthalene-2-sulfonic acid itself is not typically an active pharmaceutical ingredient (API), its derivatives and its use as a counterion are highly relevant.

Naphthalene-sulfonamide Derivatives as Therapeutic Agents

Naphthalene-sulfonamides, synthesized from naphthalenesulfonyl chlorides (which can be derived from the sulfonic acid), have shown a broad range of biological activities, including anticancer and antimicrobial properties.[1][7] For instance, certain naphthalene-sulfonamide derivatives have been investigated as antagonists of the human CCR8 receptor, a potential target for inflammatory diseases.[1]

Naphthalene-2-sulfonic Acid as a Counterion in Pharmaceutical Salts

The formation of salts is a common strategy to improve the physicochemical properties of APIs, such as solubility, stability, and bioavailability.[4] Sulfonic acids, including naphthalenesulfonic acids, are often used as counterions for basic drugs. The hemi-1,5-naphthalenedisulfonate salt of a cardiovascular drug candidate, for example, demonstrated improved chemical stability compared to the free base and other salt forms.[5] The choice of a naphthalenesulfonate counterion can significantly impact the properties of the final drug product.

Logical Flow: From Compound to Application

Caption: Logical progression from Naphthalene-2-sulfonic acid to its applications in medicinal chemistry.

Conclusion

This compound is a foundational chemical with a rich history in industrial chemistry and an emerging significance in the pharmaceutical sciences. Its well-defined structure, accessible synthesis, and versatile reactivity make it a valuable building block for the development of novel therapeutic agents. Furthermore, its properties as a sulfonic acid render it a useful tool for optimizing the formulation of active pharmaceutical ingredients. A thorough understanding of the principles and protocols outlined in this guide will empower researchers and drug development professionals to effectively utilize this important molecule in their scientific endeavors.

References

- Lee, J., et al. (n.d.). Effect of reaction conditions on naphthalene sulfonation. Journal of Industrial and Engineering Chemistry.

- Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961.

- PubChem. (n.d.). Naphthalene-2-sulfonic acid--water (1/1).

- ResearchGate. (n.d.). Standard IR diagram of naphthalene sulfonic acid formaldehyde condensate.

- PubChem. (n.d.). 2-Naphthalenesulfonate.

- PrepChem.com. (2019). Preparation of 2-naphthalenesulfonic acid.

- Andersson, S. B., et al. (2015). A case study where pharmaceutical salts were used to address the issue of low in vivo exposure. Journal of Pharmaceutical Sciences, 104(9), 3049-3057.

- Jenkins, T. J., et al. (2007). Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8. Journal of Medicinal Chemistry, 50(3), 566-584.

- Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 276-303.

- Google Patents. (n.d.). EP0047450A1 - Process for the production of naphthalene-2-sulphonic acid and naphthalene-2,6-and-2,7-disulphonic acids.

- ResearchGate. (n.d.). ¹H NMR spectra of naphthalene measured under different conditions.

- ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives.

- SIELC Technologies. (n.d.). Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column.

- Singh, A., et al. (2020).

- SpectraBase. (n.d.). 2-Naphthalenesulfonic acid, anion - Optional[13C NMR] - Chemical Shifts.

- mzCloud. (2014). 2 Naphthalenesulfonic acid.

- Kumar, R., et al. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-15.

- El-Sayed, M. A. A., et al. (2025).

- Google Patents. (n.d.). EP0047450B1 - Process for the production of naphthalene-2-sulphonic acid and naphthalene-2,6-and-2,7-disulphonic acids.

- YouTube. (2023). Synthesis of Sodium Napthalene-2-Sulphonate (precursor to 2-napthol).

- SIELC Technologies. (n.d.). HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column.

- ResearchGate. (n.d.). Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation.

- ResearchGate. (n.d.). Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction.

- ResearchGate. (n.d.). Developments in Methods of Analysis for Naphthalene Sulfonates.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Human Metabolome Database. (n.d.). Showing metabocard for 2-Naphthalenesulfonic acid (HMDB0255446).

- ACS Omega. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction.

- Ataman Kimya. (n.d.). NAPHTHALENE SULFONATE.

- Oxford Academic. (2012). Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction.

- Nease Performance Chemicals. (n.d.). ALKYL NAPHTHALENE SULFONATE, SODIUM SALT - Powder.

- Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751).

- Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.).

- ResearchGate. (n.d.). Chitosan–Sulfonic Acid-Catalyzed Green Synthesis of Naphthalene-Based Azines as Potential Anticancer Agents.

- InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.

- ResearchGate. (n.d.). FTIR frequency range and functional groups present in the sample before extraction process.

- Ahmad, S., et al. (2020). Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19. Journal of Biomolecular Structure and Dynamics, 39(12), 4429-4442.

- MDPI. (n.d.). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group.

Sources

- 1. Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. shokubai.org [shokubai.org]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A case study where pharmaceutical salts were used to address the issue of low in vivo exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Naphthalenesulfonic acid | C10H8O3S | CID 8420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Naphthalene-2-sulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. 2-Naphthalenesulfonate | C10H7O3S- | CID 3769791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]

- 15. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Naphthalene-2-sulfonic Acid Hydrate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of naphthalene-2-sulfonic acid hydrate, a versatile chemical compound with significant applications in chemical synthesis and the pharmaceutical industry. From its fundamental properties to detailed experimental protocols, this document serves as a critical resource for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

Naphthalene-2-sulfonic acid and its hydrated forms are aromatic sulfonic acids characterized by a naphthalene ring substituted with a sulfonic acid group at the second position. The presence of water molecules in the crystal lattice of the hydrate influences its physical properties.

CAS Numbers and Molecular Formulas

There can be ambiguity regarding the CAS numbers for naphthalene-2-sulfonic acid and its various hydrated forms. The following table clarifies the most commonly encountered CAS numbers and their corresponding chemical entities:

| Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Naphthalene-2-sulfonic acid (Anhydrous) | 120-18-3 | C₁₀H₈O₃S | 208.23 |

| This compound | 76530-12-6 | C₁₀H₈O₃S · xH₂O | 208.23 (anhydrous basis) |

| Naphthalene-2-sulfonic acid monohydrate | 6036-00-6 | C₁₀H₁₀O₄S | 226.25 |

For the purpose of this guide, "this compound" will refer to the hydrated forms, with specific data provided for the well-characterized monohydrate where available.

Physicochemical Properties

This compound typically presents as a white to off-white or pale gray crystalline solid.[1][2] Its properties are summarized in the table below:

| Property | Value | Source(s) |

| Appearance | White to slightly brown leaf-like crystals; grey solid | [3][4] |

| Melting Point | 124 °C (monohydrate) | [3][5][6] |

| 91 °C (anhydrous) | [3] | |

| 83 °C (trihydrate) | [3] | |

| Solubility | Freely soluble in water; soluble in alcohol and ether | [3][7] |

| pKa | ~0.27 (Predicted) | [8] |

| Stability | Stable under normal conditions; hygroscopic | [9][10] |

| Incompatibilities | Strong oxidizing agents | [9] |

The sulfonic acid group imparts strong acidic properties to the molecule, making it highly soluble in water.[1] Its hygroscopic nature necessitates storage in a cool, dry place away from moisture.[9][10]

Synthesis of Naphthalene-2-sulfonic Acid

The industrial synthesis of naphthalene-2-sulfonic acid is primarily achieved through the sulfonation of naphthalene using sulfuric acid.[5][6] The reaction conditions, particularly temperature, are critical in determining the isomeric product distribution.

Reaction Mechanism and Isomer Control

The sulfonation of naphthalene is an electrophilic aromatic substitution reaction. At lower temperatures (around 80 °C), the reaction is kinetically controlled and favors the formation of naphthalene-1-sulfonic acid (the alpha-isomer).[11] However, at higher temperatures (160-165 °C), the reaction is under thermodynamic control, leading to the formation of the more stable naphthalene-2-sulfonic acid (the beta-isomer).[1][7] The alpha-isomer can be converted to the more stable beta-isomer by heating in the presence of sulfuric acid.[1][7]

Laboratory-Scale Synthesis Protocol

The following is a generalized protocol for the laboratory synthesis of naphthalene-2-sulfonic acid.

Materials:

-

Naphthalene (finely ground)

-

Concentrated sulfuric acid (98%)

-

Calcium oxide (CaO) or Sodium hydroxide (NaOH)

-

Sodium carbonate (Na₂CO₃)

-

Hydrochloric acid (HCl)

-

Distilled water

Equipment:

-

Round-bottom flask with a stirrer

-

Heating mantle

-

Condenser (optional, for long reactions without solvent)

-

Beakers

-

Buchner funnel and filter paper

-

Evaporating dish

Step-by-Step Procedure: [12]

-

Sulfonation: In a round-bottom flask, gently warm 67 mL of concentrated sulfuric acid to 100 °C. Gradually add 100 g of finely ground naphthalene with continuous stirring. Increase the temperature to 160-170 °C and maintain for approximately 12 hours.

-

Work-up and Neutralization: After cooling, carefully pour the reaction mixture into 1 L of water and bring to a boil. Add calcium oxide until the solution is alkaline to neutralize the excess sulfuric acid, precipitating calcium sulfate.

-

Isolation of the Calcium Salt: Filter the hot solution to remove the calcium sulfate precipitate. The precipitate can be boiled with additional water and filtered again to maximize the recovery of the product. Combine the filtrates and evaporate to a smaller volume. Upon cooling, the calcium salt of naphthalene-2-sulfonic acid will crystallize.

-

Conversion to the Sodium Salt: Dissolve the collected calcium salt in hot water and add a solution of sodium carbonate until no further precipitation of calcium carbonate is observed.

-

Isolation of the Sodium Salt: Filter off the calcium carbonate. Evaporate the filtrate until crystallization of the sodium naphthalene-2-sulfonate begins. Allow to cool to obtain the crystalline product.

-

Formation of the Free Acid: The sodium salt can be converted to the free acid by treatment with a stoichiometric amount of hydrochloric acid.

Causality Behind Experimental Choices:

-

High Temperature: The use of a high reaction temperature (160-170 °C) is crucial to favor the formation of the thermodynamically more stable 2-isomer over the kinetically favored 1-isomer.[1][7]

-

Use of Calcium and Sodium Salts: The intermediate formation of the calcium and then sodium salts allows for the purification of the sulfonic acid from the reaction mixture and the removal of excess sulfuric acid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Naphthalene-2-sulfonic acid.

Applications in Drug Development and Research

Naphthalene-2-sulfonic acid and its derivatives are valuable in the pharmaceutical industry, primarily as counterions for the formation of salts of active pharmaceutical ingredients (APIs) and as building blocks in the synthesis of more complex molecules.

Role as a Counterion in Pharmaceutical Salts

The formation of a salt is a common strategy to improve the physicochemical properties of a drug, such as its solubility, stability, and bioavailability. Sulfonic acids, including naphthalene-2-sulfonic acid, are often used for this purpose.[13] The salt form is sometimes referred to as a "napsylate."

Advantages of Using Naphthalenesulfonate as a Counterion:

-

Improved Solubility: The high water solubility of the naphthalenesulfonate moiety can enhance the aqueous solubility of poorly soluble basic drugs.[14]

-

Enhanced Stability: The formation of a crystalline salt can lead to a more stable solid form of the API compared to the free base.[14]

-

Modified Hygroscopicity: The choice of the counterion can influence the hygroscopicity of the drug substance, which is a critical parameter for formulation and storage.[14]

Considerations and Potential Challenges:

-

Genotoxic Impurities: A significant concern with the use of sulfonic acids in pharmaceuticals is the potential for the formation of genotoxic sulfonate esters.[13] Regulatory agencies require rigorous control and assessment of these potential impurities.

Precursor in Chemical Synthesis

Naphthalene-2-sulfonic acid serves as a key intermediate in the synthesis of various compounds, including dyes, agrochemicals, and pharmaceutical intermediates.[6][15] It is a precursor for the production of 2-naphthol, which is a versatile building block in organic synthesis.[4] Furthermore, the naphthalene scaffold itself is present in numerous approved drugs, highlighting its importance in medicinal chemistry.[16]

Analytical Characterization

The identity and purity of this compound can be confirmed using a variety of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of naphthalene-2-sulfonic acid and for separating it from its isomers and other impurities.

-

Column: A reverse-phase column, such as a C18 or a specialized column like Newcrom R1, is typically used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with phosphoric acid or formic acid for MS compatibility).

-

Detection: UV detection is commonly employed, with a wavelength set around 270-275 nm.[18][19]

Spectroscopic Methods

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy can be used to identify the characteristic functional groups in the molecule. Key expected peaks include:[3]

-

O-H stretch (from sulfonic acid and water): Broadband in the region of 3400-2500 cm⁻¹

-

Aromatic C-H stretch: Around 3100-3000 cm⁻¹

-

Aromatic C=C stretch: Peaks in the 1600-1450 cm⁻¹ region

-

S=O stretch (sulfonic acid): Strong absorptions around 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy provides information on the structure of the molecule by showing the chemical environment of the hydrogen atoms. For naphthalene-2-sulfonic acid, the spectrum will show a complex pattern of signals in the aromatic region (typically between 7.5 and 8.5 ppm), corresponding to the seven protons on the naphthalene ring. The acidic proton of the sulfonic acid group may be observed as a broad singlet at a downfield chemical shift, or it may exchange with residual water in the solvent.[10][20][21]

Analytical Workflow Diagram

Caption: Workflow for the analytical characterization of this compound.

Safety and Handling

This compound is a corrosive substance that can cause severe skin and eye burns.[4][9] It can also cause burns to the digestive and respiratory tracts if ingested or inhaled.[4]

Recommended Handling Precautions: [4][9]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

-

Ventilation: Use in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid generating dust. Wash thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

In case of accidental contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[4]

Conclusion

This compound is a foundational chemical with significant utility in both industrial applications and pharmaceutical research. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective and safe use. For drug development professionals, its role as a counterion offers a valuable tool for optimizing the properties of active pharmaceutical ingredients, provided that potential safety concerns, such as the formation of genotoxic impurities, are carefully managed. This guide provides a solid technical foundation for scientists and researchers working with this important compound.

References

- PrepChem. (2019, February 5). Preparation of 2-naphthalenesulfonic acid.

- ChemBK. (n.d.). Naphthalene-2-sulfonic acid.

- SIELC Technologies. (n.d.). Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column.

- Wikipedia. (2023, October 29). Naphthalene-2-sulfonic acid.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Naphthalene-2-sulfonic acid monohydrate, 95+%.

- Wikipedia. (2023, March 21). Naphthalenesulfonate.

- Chemdad. (n.d.). Naphthalene-2-sulfonic acid.

- Hashemi, S. H., & Kaykhaii, M. (2017). Developments in Methods of Analysis for Naphthalene Sulfonates. Critical Reviews in Analytical Chemistry, 47(2), 127–137. [Link]

- SIELC Technologies. (n.d.). 2-Naphthalenesulfonic Acid.

- ResearchGate. (2019). Synthesis, analysis and application of naphthalene sulfonic acid formaldehyde condensate.

- SIELC Technologies. (n.d.). HPLC Method for Analysis of 2 – Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column.

- Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948–2961. [Link]

- Cosmetics Info. (n.d.). Sodium Naphthalenesulfonate.

- Nease Performance Chemicals. (n.d.). Naphthalene Sulfonate.

- Ataman Kimya. (n.d.). NAPHTHALENE SULFONATE.

- ResearchGate. (2024). Chitosan–Sulfonic Acid-Catalyzed Green Synthesis of Naphthalene-Based Azines as Potential Anticancer Agents.

- Johnson, W., Jr, et al. (2007). Final report on the amended safety assessment of sodium polynaphthalenesulfonate and sodium naphthalenesulfonate. International Journal of Toxicology, 26 Suppl 3, 119–128. [Link]

- Zhang, Y. M., et al. (2019). Synthesis, analysis and application of naphthalene sulfonic acid formaldehyde condensate. IOP Conference Series: Earth and Environmental Science, 237(2), 022029. [Link]

- Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 254–278. [Link]

- R Discovery. (n.d.). Naphthalene Sulfonic Acid Research Articles.

- PubChem. (n.d.). 2-Naphthalenesulfonic acid.

- PubChem. (n.d.). Naphthalene-2-sulfonic acid--water (1/1).

- Pharmaffiliates. (n.d.). CAS No : 76530-12-6 | Product Name : this compound.

Sources

- 1. Naphthalene-2-sulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 2-Naphthalenesulfonic acid | C10H8O3S | CID 8420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Naphthalene-2-sulfonic acid - Wikipedia [en.wikipedia.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. haihangchem.com [haihangchem.com]

- 7. Naphthalene-2-sulfonic acid | 120-18-3 [chemicalbook.com]

- 8. Naphthalene-2-sulfonic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. EP0047450B1 - Process for the production of naphthalene-2-sulphonic acid and naphthalene-2,6-and-2,7-disulphonic acids - Google Patents [patents.google.com]

- 10. Naphthalene-2-sulfonic acid--water (1/1) | C10H10O4S | CID 20499058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. prepchem.com [prepchem.com]

- 13. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. EP0047450A1 - Process for the production of naphthalene-2-sulphonic acid and naphthalene-2,6-and-2,7-disulphonic acids - Google Patents [patents.google.com]

- 16. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 18. 2-Naphthalenesulfonic Acid | SIELC Technologies [sielc.com]

- 19. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]

- 20. 1-Naphthalenesulfonic acid(85-47-2) 1H NMR spectrum [chemicalbook.com]

- 21. Sodium 2-naphthalenesulfonate(532-02-5) 1H NMR [m.chemicalbook.com]

Physical and chemical properties of 2-naphthalenesulfonic acid

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Naphthalenesulfonic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-naphthalenesulfonic acid (NSA), a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core physicochemical data with practical insights into its synthesis, reactivity, and analytical characterization.

Molecular Identity and Structural Framework

2-Naphthalenesulfonic acid, a member of the naphthalenesulfonic acid class, is an aromatic organic compound. Its structure consists of a naphthalene ring substituted with a sulfonic acid group at the C-2 position.[1][2][3][4] This substitution pattern is crucial as it dictates the molecule's stability and reactivity compared to its isomer, 1-naphthalenesulfonic acid.

-

IUPAC Name: naphthalene-2-sulfonic acid[2]

-

Synonyms: beta-Naphthalenesulfonic acid, 2-Sulfonaphthalene[2][5]

Caption: Molecular Structure of 2-Naphthalenesulfonic Acid.

Physicochemical Properties

The physical properties of 2-naphthalenesulfonic acid are fundamental to its handling, application, and role in chemical synthesis. It typically appears as nondeliquescent, white crystalline plates or flakes.[1][8] A key characteristic is its hygroscopic nature, meaning it readily absorbs moisture from the air.[1][3][9]

Summary of Physical Data

The following table summarizes the key quantitative physical properties of 2-naphthalenesulfonic acid. Note that values can vary based on the hydration state of the material.

| Property | Value | Source(s) |

| Molecular Weight | 208.23 g/mol | [1][3][6][7] |

| Melting Point | 124 °C (monohydrate) | [1][5][6][8][10] |

| 91 °C (anhydrous) | [8][10] | |

| 83 °C (trihydrate) | [8][10] | |

| Boiling Point | ~317.4 °C (rough estimate) | [1][8] |

| Density | 1.44 g/cm³ | [1][8] |

| Water Solubility | Freely soluble | [1][3][8][9][11] |

| Solubility (Other) | Soluble in alcohol and ether | [1][3][10] |

| pKa | ~0.27 (Predicted) | [1][3][7][12] |

| LogP (octanol-water) | -0.944 at 23 °C | [1][3] |

Discussion of Key Properties

-

Acidity (pKa): With a predicted pKa of approximately 0.27, 2-naphthalenesulfonic acid is an extremely strong acid.[1][3][4][7][12] This high acidity is a direct consequence of the electron-withdrawing sulfonic acid group attached to the aromatic naphthalene system, which stabilizes the resulting sulfonate anion. This property is paramount in its use as a catalyst and for forming stable salts with basic drug molecules.[13][14]

-

Solubility: The compound is freely soluble in water and also shows good solubility in polar organic solvents like ethanol and ether.[1][3][8][10] This broad solubility is attributed to the polarity of the sulfonic acid group and is a significant advantage in its application in aqueous reaction media and in the formulation of dyes and pharmaceuticals.[7][13]

Chemical Properties and Reactivity

The chemical behavior of 2-naphthalenesulfonic acid is dominated by the sulfonic acid group and the aromatic naphthalene ring system.

Synthesis via Electrophilic Aromatic Sulfonation

The industrial preparation of 2-naphthalenesulfonic acid is a classic example of electrophilic aromatic substitution, specifically the sulfonation of naphthalene.[1][3][7][15] The reaction's outcome is temperature-dependent, illustrating the principles of kinetic versus thermodynamic control.

-

Kinetic Control (Low Temperature): At lower temperatures (around 80 °C), sulfonation preferentially occurs at the C-1 (alpha) position, yielding naphthalene-1-sulfonic acid. This isomer is formed faster.

-

Thermodynamic Control (High Temperature): At higher temperatures (160-166 °C), the more sterically hindered but thermodynamically more stable naphthalene-2-sulfonic acid is the major product.[1][3][7][15] The initially formed 1-sulfonic acid isomer can revert to naphthalene, which is then re-sulfonated at the 2-position. Any remaining unstable alpha-isomer can be removed by hydrolysis at 140-150 °C.[1][3][7][15]

Caption: Synthesis pathway of Naphthalenesulfonic Acids.

Key Chemical Reactions

2-Naphthalenesulfonic acid serves as a versatile starting material for a variety of important industrial chemicals.[1][16]

-

Formation of 2-Naphthol: Fusion with sodium hydroxide, followed by acidification, converts the sulfonic acid group to a hydroxyl group, yielding 2-naphthol, a precursor for dyes and antioxidants.[6]

-

Further Sulfonation: Under more forcing conditions, it can undergo further sulfonation to produce naphthalenedisulfonic and trisulfonic acids, such as 2,6- and 2,7-naphthalenedisulfonic acid.[6][17] The existing sulfonate group acts as a meta-directing deactivator, influencing the position of subsequent substitutions.[7]

-

Condensation with Formaldehyde: It can be condensed with formaldehyde to create polymeric sulfonic acids. These polymers are utilized as superplasticizers in concrete formulations.[6]

-

Salt Formation: As a strong acid, it readily reacts with bases to form salts. For example, neutralization with sodium hydroxide produces sodium 2-naphthalenesulfonate.[7][18]

Thermal Stability

2-Naphthalenesulfonic acid is the most thermally stable of the naphthalene monosulfonate isomers.[19] However, at very high temperatures (≥ 300°C) in hydrothermal conditions, it can decompose to form naphthalene and naphthols.[19]

Analytical Characterization

The purity and concentration of 2-naphthalenesulfonic acid and its derivatives are critical for industrial applications. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for its quantification and for separating it from related isomers and impurities.[20][21]

Experimental Protocol: HPLC Analysis of 2-Naphthalenesulfonic Acid

This protocol provides a robust method for the analysis of 2-naphthalenesulfonic acid. The causality for this choice rests on HPLC's ability to resolve similarly structured, non-volatile, and highly polar compounds like sulfonic acids.

Objective: To quantify the concentration of 2-naphthalenesulfonic acid and separate it from potential isomers like 1,5-naphthalenedisulfonic acid.[20]

Instrumentation & Materials:

-

High-Performance Liquid Chromatograph with a UV detector.

-

BIST A Column (150 mm x 4.6 mm, 5 µm particle size) or equivalent mixed-mode/ion-exchange column.[20]

-

Mobile Phase: A multi-charged positive buffer (e.g., N,N,N',N'-Tetramethyl-1,3-propanediamine, TMDAP) in a high-organic solvent mixture.

-

Standard: Certified reference material of 2-naphthalenesulfonic acid.

-

Sample: Dissolved in an appropriate diluent.

Methodology:

-

Preparation of Mobile Phase: Prepare the mobile phase as specified by the column manufacturer or established literature. The use of a multi-charged buffer like TMDAP is critical; it acts as an ionic bridge, facilitating the retention of the negatively charged sulfonate analyte on the negatively charged column surface.[20] A high organic content minimizes the solvation layer around the analyte, enhancing this interaction.[20]

-

Standard Preparation: Accurately weigh and dissolve the 2-naphthalenesulfonic acid reference standard in the mobile phase or a suitable solvent to prepare a stock solution. Perform serial dilutions to create a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to a concentration expected to fall within the calibration range. Filter the sample through a 0.45 µm syringe filter to remove particulates.

-

Chromatographic Conditions:

-

Analysis Workflow:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the standards in increasing order of concentration to establish the calibration curve.

-

Inject the prepared sample(s).

-

Integrate the peak area corresponding to 2-naphthalenesulfonic acid.

-

-

Quantification: Calculate the concentration of 2-naphthalenesulfonic acid in the sample by interpolating its peak area from the linear regression of the standard calibration curve.

Applications in Research and Drug Development

The unique properties of 2-naphthalenesulfonic acid make it a valuable compound in various sectors, including the pharmaceutical industry.

-

Chemical Intermediate: It is a fundamental starting point in the synthesis of numerous organic compounds, including dyes (azo dyes), agrochemicals, and other specialty chemicals.[1][13][16]

-

Pharmaceutical Synthesis: It serves as a precursor in the synthesis of several drugs, including analgesics and cardiovascular medications.[13] The naphthalene scaffold itself is an important building block in drug discovery, appearing in many FDA-approved therapeutics.[22]

-

Counter-ion in Drug Salts: In drug development, forming a salt of an active pharmaceutical ingredient (API) is a common strategy to improve properties like solubility, stability, and bioavailability. As a strong acid, 2-naphthalenesulfonic acid is used to form crystalline salts (napsylates) with basic APIs.[14][20] Sulfonic acid salts, in general, offer significant advantages and are an important part of a thorough salt selection process.[14]

Safety and Handling

2-Naphthalenesulfonic acid is classified as a corrosive substance and requires careful handling to ensure personnel safety.[1][3]

-

Hazards: It can cause severe skin burns and serious eye damage.[5][23][24] Inhalation may lead to chemical burns in the respiratory tract.[2][5]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[10][23][25]

-

Handling: Use in a well-ventilated area, such as a fume hood. Minimize dust generation.[5][23][26] Facilities should be equipped with an eyewash station and a safety shower.[23]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[5][23] Due to its hygroscopic nature, it should be protected from moisture.[24] Store away from incompatible materials such as strong bases and oxidizing agents.[24][25]

Conclusion

2-Naphthalenesulfonic acid is a compound of significant industrial and scientific importance. Its properties—strong acidity, good solubility, and the reactivity of its aromatic core—are a direct result of its molecular structure. A thorough understanding of its physicochemical characteristics, synthesis, and handling is essential for its effective and safe utilization in chemical manufacturing, research, and the development of new pharmaceutical entities.

References

- Naphthalene-2-sulfonic acid CAS#: 120-18-3 - ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB8118079_EN.htm

- HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies. URL: https://sielc.com/hplc-method-for-analysis-of-2-naphthalenesulfonic-acid-and-1-5-naphthalenedisulfonic-acid-on-bist-a-column/

- 2-Naphthalenesulfonic acid - ChemBK. URL: https://www.chembk.com/en/chem/2-Naphthalenesulfonic%20acid

- Naphthalene-2-sulfonic acid - ChemBK. URL: https://www.chembk.com/en/chem/Naphthalene-2-sulfonic%20acid

- 2-Naphthalenesulfonic acid(120-18-3) - ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8118079.htm

- 2-Naphthalenesulfonic acid | C10H8O3S | CID 8420 - PubChem - NIH. URL: https://pubchem.ncbi.nlm.nih.gov/compound/8420

- Naphthalene-2-sulfonic acid | 120-18-3 - ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8118079.htm

- Naphthalene-2-sulfonic acid synthesis - ChemicalBook. URL: https://www.chemicalbook.com/synthesis/120-18-3.html

- Naphthalene-2-sulfonic acid - Wikipedia. URL: https://en.wikipedia.org/wiki/Naphthalene-2-sulfonic_acid

- Preparation of 2-naphthalenesulfonic acid - PrepChem.com. URL: https://prepchem.com/synthesis-of-2-naphthalenesulfonic-acid/

- Material Safety Data Sheet - Naphthalene-2-sulfonic acid monohydrate, 95+% - Cole-Parmer. URL: https://www.coleparmer.com/msds/98700_51.pdf

- Mastering the Properties and Applications of Naphthalene-2-Sulfonic Acid in Chemical Manufacturing - Chemneo. URL: https://chemneo.com/mastering-the-properties-and-applications-of-naphthalene-2-sulfonic-acid-in-chemical-manufacturing/

- HPLC Methods for analysis of 2-Naphthalenesulfonic acid - HELIX Chromatography. URL: https://helixchrom.com/compound/2-naphthalenesulfonic-acid/

- Buy Naphthalene-2-sulfonic acid | 120-18-3 - Smolecule. URL: https://www.smolecule.com/cas-120-18-3-naphthalene-2-sulfonic-acid.html

- Showing metabocard for 2-Naphthalenesulfonic acid (HMDB0255446) - Human Metabolome Database. URL: https://hmdb.ca/metabolites/HMDB0255446

- What is the pKa 6-(p-toluidino)-2-naphthalenesulfonic acid? : r/chemistry - Reddit. URL: https://www.reddit.com/r/chemistry/comments/2yov4s/what_is_the_pka_6ptoluidino2naphthalenesulfonic/

- NAPTHALENE-2-SULPHONIC ACID SODIUM SALT CAS NO 532-02-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. URL: https://www.cdhfinechemical.com/images/product/msds/98205_msds.pdf

- CN101372466A - A kind of 2-naphthalenesulfonic acid and 2-naphthalenesulfonic acid sodium salt and preparation method thereof - Google Patents. URL: https://patents.google.

- 2-Naphthol-6-Sulfonic Acid Sodium Salt SDS (Safety Data Sheet) | Flinn Scientific. URL: https://www.flinnsci.com/sds_701-2-naphthol-6-sulfonic-acid-sodium-salt/sds_701/

- Naphthalene-2-sulfonic acid - ChemBK. URL: https://www.chembk.com/en/chem/Naphthalene-2-sulfonic%20acid

- A kind of method of synthesis 2- naphthalene sulfonic acids - Google Patents. URL: https://patents.google.

- 2-Naphthalenesulfonic acid SDS, 120-18-3 Safety Data Sheets - ECHEMI. URL: https://www.echemi.com/sds/2-naphthalenesulfonic-acid-cas-120-18-3.html

- SAFETY DATA SHEET - Fisher Scientific. URL: https://www.fishersci.com/sds/00088.pdf

- Cas 120-18-3,Naphthalene-2-sulfonic acid - LookChem. URL: https://www.lookchem.com/Naphthalene-2-sulfonic-acid/

- 2-Naphthalenesulfonic acid technical grade, 70 120-18-3 - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/141570

- EP0047450A1 - Process for the production of naphthalene-2-sulphonic acid and naphthalene-2,6-and-2,7-disulphonic acids - Google Patents. URL: https://patents.google.

- On the positional reactivity order in the sulfuric acid sulfonation of the two naphthalenesulfonic acids - Canadian Science Publishing. URL: https://cdnsciencepub.com/doi/10.1139/v77-456

- Analysis of the metabolites of the sodium salt of 6-hydroxy-5-(phenylazo)-2-naphthalenesulfonic acid in Sprague-Dawley rat urine - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/15788289/

- The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions. URL: https://openrepository.aut.ac.nz/handle/10292/14896

- Naphthalene-2-sulfonic acid Five Chongqing Chemdad Co. ,Ltd. URL: https://www.chemdad.com/Naphthalene-2-sulfonic-acid-cas120-18-3-p12601.html

- The utility of sulfonate salts in drug development - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/20146313/

- 2-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6670 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/6670

- Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/30366253/

Sources

- 1. Naphthalene-2-sulfonic acid CAS#: 120-18-3 [m.chemicalbook.com]

- 2. 2-Naphthalenesulfonic acid | C10H8O3S | CID 8420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Naphthalene-2-sulfonic acid | 120-18-3 [chemicalbook.com]

- 4. Human Metabolome Database: Showing metabocard for 2-Naphthalenesulfonic acid (HMDB0255446) [hmdb.ca]

- 5. 2-Naphthalenesulfonic acid(120-18-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. Naphthalene-2-sulfonic acid - Wikipedia [en.wikipedia.org]

- 7. Buy Naphthalene-2-sulfonic acid | 120-18-3 [smolecule.com]

- 8. chembk.com [chembk.com]

- 9. lookchem.com [lookchem.com]

- 10. chembk.com [chembk.com]

- 11. 2-Naphthalenesulfonic acid technical grade, 70 120-18-3 [sigmaaldrich.com]

- 12. reddit.com [reddit.com]

- 13. chemneo.com [chemneo.com]

- 14. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Naphthalene-2-sulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 16. Naphthalene-2-sulfonic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. CN101372466A - A kind of 2-naphthalenesulfonic acid and 2-naphthalenesulfonic acid sodium salt and preparation method thereof - Google Patents [patents.google.com]

- 19. Item - The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]

- 20. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]

- 21. helixchrom.com [helixchrom.com]

- 22. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 24. fishersci.com [fishersci.com]

- 25. chembk.com [chembk.com]

- 26. echemi.com [echemi.com]

An In-depth Technical Guide to the Solubility of Naphthalene-2-sulfonic Acid Hydrate in Water and Alcohols

Introduction: The Pivotal Role of Naphthalene-2-sulfonic Acid in Research and Development

Naphthalene-2-sulfonic acid (2-NSA), a key aromatic sulfonic acid, is a cornerstone intermediate in numerous industrial syntheses, particularly in the manufacturing of dyes, pigments, and pharmaceuticals.[1] Often supplied as a hydrate, its solubility characteristics in various solvent systems are of paramount importance for process design, reaction kinetics, purification, and formulation development. This guide provides a comprehensive technical overview of the solubility of naphthalene-2-sulfonic acid hydrate in aqueous and alcoholic media, offering both established data and robust experimental protocols for its determination. As a strong organic acid, its solubility is governed by complex intermolecular forces, including hydrogen bonding and polarity, which this guide will explore in detail.[2][3][4][5]

Physicochemical Properties

This compound typically presents as a white to off-white crystalline solid.[6][7][8][9][10] It is known to be hygroscopic and soluble in polar solvents like water and alcohols.[6][7][8][9][10]

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈O₃S·xH₂O | [11] |

| Molecular Weight | 208.23 g/mol (anhydrous) | [11] |

| Melting Point | 124 °C (monohydrate) | [1][6] |

| Appearance | White to off-white crystalline solid | [6][7][8][9][10] |

Aqueous Solubility of Naphthalene-2-sulfonic Acid Monohydrate

The solubility of naphthalene-2-sulfonic acid monohydrate in aqueous systems is significantly influenced by temperature. While qualitatively described as "freely soluble" in water, precise quantitative data is crucial for scientific applications.[6][8][9][10] A comprehensive study by Hong et al. (2017) systematically measured the solubility of 2-naphthalenesulfonic acid monohydrate in water (and aqueous sulfuric acid solutions) at temperatures ranging from 278.15 K to 338.15 K.[12]

The experimental data for solubility in pure water from this study is presented below.

| Temperature (K) | Temperature (°C) | Mole Fraction (x₁) | Solubility ( g/100g H₂O) |

| 278.15 | 5.0 | 0.0331 | 45.4 |

| 288.15 | 15.0 | 0.0385 | 54.1 |

| 298.15 | 25.0 | 0.0449 | 64.6 |

| 308.15 | 35.0 | 0.0524 | 77.5 |

| 318.15 | 45.0 | 0.0613 | 93.8 |

| 328.15 | 55.0 | 0.0718 | 114.7 |

| 338.15 | 65.0 | 0.0844 | 142.5 |

| Data extracted and calculated from Hong, R., Xu, G., Wang, Y., & Gao, Z. (2017). Solubilities of 2-naphthalenesulfonic acid monohydrate and sodium 2-naphthalenesulfonate in sulfuric acid solution and their application for preparing sodium 2-naphthalenesulfonate. Journal of Chemical & Engineering Data, 62(3), 1134-1141.[12] |

Modeling Aqueous Solubility

The temperature-dependent solubility data can be accurately correlated using thermodynamic models. The modified Apelblat equation is a widely used and effective model for this purpose:

ln(x₁) = A + B/T + C·ln(T)

Where:

-

x₁ is the mole fraction solubility of the solute.

-

T is the absolute temperature in Kelvin.

-

A, B, and C are the model parameters obtained by fitting the equation to the experimental data.

This equation provides a reliable means to interpolate the solubility at temperatures not explicitly measured.[12]

Influence of pH on Aqueous Solubility

As a strong acid, naphthalene-2-sulfonic acid is fully ionized in aqueous solutions across a wide pH range. The sulfonate group (-SO₃⁻) is the conjugate base of a very strong acid (pKa ≈ -1.8).[3] Consequently, changes in pH from neutral to acidic conditions will not significantly decrease its solubility by converting the sulfonate to the less polar sulfonic acid form. In highly basic solutions, the compound remains in its anionic form and is highly soluble.

Solubility in Alcohols: A Theoretical and Practical Approach

Theoretical Framework: Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSP). HSP theory decomposes the total cohesive energy of a substance into three components:

-

δD: Dispersion forces

-

δP: Polar forces

-

δH: Hydrogen bonding forces

The similarity between the HSP of a solute and a solvent can predict solubility. A smaller difference in their HSP values suggests higher solubility.

| Substance | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |